6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
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Overview
Description
6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidin core, a phenyl group, and a hexanamide chain, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[3,2-d]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate thiophene and pyrimidine derivatives.
Attachment of the 3-methoxypropylamino group: This step typically involves nucleophilic substitution reactions where the amino group is introduced.
Formation of the hexanamide chain: This involves amide bond formation through condensation reactions between carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biochemical pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylbutanamide: Similar structure but with a shorter alkyl chain.
6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylpentanamide: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of 6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide lies in its specific combination of functional groups and structural elements, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H30N4O5S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C24H30N4O5S/c1-33-15-8-13-25-21(30)17-28-19-12-16-34-22(19)23(31)27(24(28)32)14-7-3-6-11-20(29)26-18-9-4-2-5-10-18/h2,4-5,9-10,12,16H,3,6-8,11,13-15,17H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
WQFHXIGHTSVAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NC3=CC=CC=C3)SC=C2 |
Origin of Product |
United States |
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